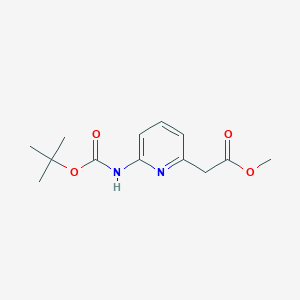

Methyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-7-5-6-9(14-10)8-11(16)18-4/h5-7H,8H2,1-4H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKMLJSTVFZKDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate typically involves the reaction of pyridine derivatives with tert-butyl carbamate and methoxycarbonyl methyl reagents. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Methyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are possible with reagents like alkyl halides or acyl chlorides.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing pyridine derivatives exhibit significant anticancer properties. Methyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate has been investigated for its ability to inhibit specific cancer cell lines. For instance, studies have shown that modifications in the pyridine ring can enhance cytotoxicity against various tumor types, making this compound a candidate for further development in cancer therapeutics .

Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex pharmaceuticals. The tert-butoxycarbonyl (Boc) group is often used to protect amine functionalities during chemical reactions, facilitating the synthesis of various bioactive molecules. Its role as a building block in drug discovery has been highlighted in several studies focusing on new therapeutic agents targeting neurological disorders and metabolic diseases .

Synthetic Organic Chemistry

Reagent in Organic Synthesis

this compound is utilized as a reagent in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, which is crucial for the development of new synthetic pathways. The compound's reactivity can be exploited to create libraries of derivatives for screening in biological assays .

Synthesis of Peptides

This compound is also employed in peptide synthesis, where the Boc group aids in the protection of amino acids during coupling reactions. The use of this compound as a precursor enables chemists to construct peptides with specific sequences that may exhibit desired biological activities .

Material Science

Polymer Chemistry

In material science, derivatives of this compound have been explored for their potential use in creating polymers with tailored properties. The incorporation of pyridine moieties can enhance the thermal stability and mechanical strength of polymeric materials, making them suitable for advanced applications such as coatings and composites .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the cytotoxic effects on various cancer cell lines | Showed enhanced activity compared to non-pyridine derivatives |

| Synthesis Pathway Research | Developed synthetic routes using this compound | Established efficient methods for producing complex pharmaceuticals |

| Polymer Application Study | Examined the properties of polymers incorporating pyridine derivatives | Found improved thermal stability and mechanical properties |

Mechanism of Action

The mechanism of action of Methyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Research Implications

- Synthetic Utility : The methyl ester’s faster hydrolysis makes it preferable for stepwise deprotection strategies, while the ethyl ester’s stability suits prolonged reactions .

- Biological Relevance : BOC-protected pyridine derivatives are pivotal in drug discovery, balancing stability and reactivity. For example, analogs like those in are intermediates in antifungal agents (e.g., isavuconazole) .

By leveraging these structural nuances, researchers can tailor compound selection to specific reaction conditions or biological targets, optimizing outcomes in both synthetic and applied chemistry.

Biological Activity

Methyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate, also known by its CAS number 1260879-98-8, is a pyridine derivative with significant potential in biological applications. The compound exhibits a molecular formula of C13H18N2O4 and a molecular weight of 266.29 g/mol. Its unique structure positions it as a candidate for various biochemical studies, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors involved in various metabolic pathways. This compound has been noted for its potential as an enzyme inhibitor, affecting catalytic activities crucial for cellular functions.

Anticancer Properties

Recent studies have highlighted the compound's antiproliferative effects against several cancer cell lines. For instance, it has demonstrated IC50 values ranging from 25 to 440 nM against different cancer types, indicating its potency in inhibiting cell growth . Notably, compounds structurally related to this compound have shown selective toxicity towards cancer cells while sparing normal human cells, suggesting a favorable therapeutic window .

Case Studies

- Antiproliferative Activity : In a study evaluating new antitubulin agents, derivatives similar to this compound exhibited significant growth inhibition in HeLa cells with IC50 values as low as 1.1 μM. These compounds were effective at inducing apoptosis in cancer cells while showing minimal effects on normal peripheral blood mononuclear cells (PBMCs) .

- Selectivity : Another case study indicated that certain derivatives of this compound selectively inhibited cancer cell proliferation with a notable difference in activity between cancerous and non-cancerous cells, reinforcing the potential for targeted cancer therapies .

Research Applications

This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its applications include:

- Synthesis of Complex Molecules : Used as an intermediate in the preparation of more complex organic compounds.

- Biochemical Probes : Acts as a probe in biochemical assays to study enzyme mechanisms and interactions.

- Pharmaceutical Development : Potentially utilized in the development of new drugs targeting specific diseases, particularly cancers .

Data Table: Biological Activity Summary

| Activity Type | Cell Line | IC50 (μM) | Selectivity |

|---|---|---|---|

| Antiproliferative | HeLa | 1.1 | High |

| Antiproliferative | L1210 | 2.8 | Moderate |

| Antiproliferative | CEM | 2.3 | Moderate |

| Normal PBMCs | - | >20 | Low |

Q & A

Q. How does this compound compare to tert-butyl 2-(6-chloropyridin-2-yl)acetate in reactivity?

- Methodological Answer : The Boc-amino group enhances nucleophilic substitution resistance compared to chloro-substituted analogs. However, Boc groups may sterically hinder coupling reactions at the pyridine 2-position, requiring higher catalyst loadings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.